molecular formula C22H32N2O4 B1401477 tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1178881-82-7

tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1401477
CAS No.: 1178881-82-7
M. Wt: 388.5 g/mol
InChI Key: WGOGDSHYCAZMMX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate and its analogs have been a subject of research primarily in the context of synthetic chemistry, focusing on their molecular structures and synthesis processes. For instance, Moriguchi et al. (2014) elaborated on the synthesis of similar compounds as cyclic amino acid esters and characterized their structure using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. These compounds were noted for their bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, with a notable 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of structurally related compounds has also been a focal point, providing a chiral cyclic amino acid ester synthesized without using chiral catalysts or enzymes and without separation by chiral column chromatography. This process, detailed by Moriguchi et al. (2014), highlights the precision and complexity involved in the synthesis of such compounds, emphasizing their stereochemical aspects and the importance of the bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Crystallographic Characterization

Furthermore, crystallographic studies have been conducted to understand the structural changes upon electron loss from compounds with a 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octane structure. Nelsen et al. (2005) reported the crystal structures of various radical cation compounds and compared the geometries about the oxidized units with those of neutral analogs, illustrating the intricate molecular behavior of these compounds under different electronic states (Nelsen et al., 2005).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a catalyst, it would likely facilitate a chemical reaction by providing an alternative reaction pathway .

Properties

IUPAC Name

tert-butyl 6-[(4-propan-2-yloxyphenyl)carbamoyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-14(2)27-17-9-7-16(8-10-17)23-20(25)18-12-15-6-11-19(18)24(13-15)21(26)28-22(3,4)5/h7-10,14-15,18-19H,6,11-13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOGDSHYCAZMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CC3CCC2N(C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855833
Record name tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178881-82-7
Record name tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

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